molecular formula C13H19NO B13534936 2-[2-(1-Methylethoxy)phenyl]pyrrolidine

2-[2-(1-Methylethoxy)phenyl]pyrrolidine

Cat. No.: B13534936
M. Wt: 205.30 g/mol
InChI Key: GVTFLNGYJOPMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Propan-2-yloxy)phenyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(propan-2-yloxy)phenyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenol with isopropyl bromide in the presence of a base to form 2-(propan-2-yloxy)phenol. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of 2-[2-(propan-2-yloxy)phenyl]pyrrolidine typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Propan-2-yloxy)phenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid, bromine, and sulfuric acid are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

2-[2-(Propan-2-yloxy)phenyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(propan-2-yloxy)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the phenyl and propan-2-yloxy substituents.

    2-Phenylpyrrolidine: Lacks the propan-2-yloxy group.

    2-(Propan-2-yloxy)phenylamine: Contains the propan-2-yloxy and phenyl groups but lacks the pyrrolidine ring.

Uniqueness

2-[2-(Propan-2-yloxy)phenyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the propan-2-yloxy-substituted phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(2-propan-2-yloxyphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO/c1-10(2)15-13-8-4-3-6-11(13)12-7-5-9-14-12/h3-4,6,8,10,12,14H,5,7,9H2,1-2H3

InChI Key

GVTFLNGYJOPMDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.